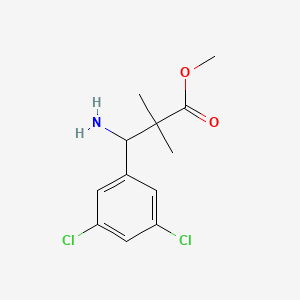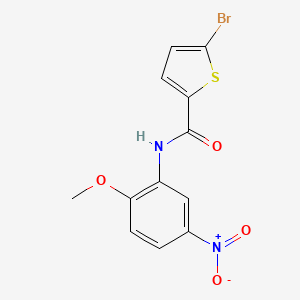
5-bromo-N-(2-methoxy-5-nitrophenyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Functionalization
- The synthesis of benzo[b]thiophenes with various substituents, including methoxy, bromo, and nitro groups, has been achieved through cyclization reactions using polyphosphoric acid. This method offers advantages over traditional procedures due to lower temperatures and reduced reagent use, indicating potential pathways for synthesizing compounds like 5-bromo-N-(2-methoxy-5-nitrophenyl)thiophene-2-carboxamide (Pié & Marnett, 1988).
Antimicrobial Properties
- Thiophene derivatives, such as 5-(alkylidene)thiophen-2(5H)-ones, have been synthesized and tested for their ability to reduce biofilm formation by marine bacteria. These compounds have shown significant biofilm-reducing capacity, suggesting potential antimicrobial applications for structurally related compounds (Benneche et al., 2011).
Radiolabeling and Imaging
- The feasibility of nucleophilic displacement of bromide in bromopyrazole rings with fluorine-18 has been demonstrated, leading to the synthesis of radiotracers for studying cannabinoid receptors. This showcases the potential of halogenated thiophene derivatives in developing diagnostic tools in nuclear medicine (Katoch-Rouse & Horti, 2003).
Optical and Photophysical Properties
- Postfunctionalization of polythiophenes has been explored to understand the effects of various substituents on optical properties. This research indicates that functional groups such as bromo, chloro, and nitro can significantly influence the fluorescence yield and photophysical behavior of thiophene-based polymers, which could be relevant for the design of new materials with tailored optical properties (Li et al., 2002).
Mechanism of Action
Target of Action
It is known that many bioactive aromatic compounds, including those with similar structures, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes, and their modulation can lead to therapeutic effects.
Mode of Action
Similar compounds have been found to interact with their targets, leading to changes in cellular processes . The compound may bind to its target receptors, altering their activity and triggering a cascade of biochemical reactions.
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect multiple biochemical pathways and their downstream effects.
Result of Action
Based on the wide range of biological activities exhibited by similar compounds , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.
Action Environment
The action, efficacy, and stability of 5-bromo-N-(2-methoxy-5-nitrophenyl)thiophene-2-carboxamide can be influenced by various environmental factors These factors can include the physiological environment within the body, such as pH, temperature, and the presence of other molecules, as well as external factors such as light, heat, and storage conditions
properties
IUPAC Name |
5-bromo-N-(2-methoxy-5-nitrophenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O4S/c1-19-9-3-2-7(15(17)18)6-8(9)14-12(16)10-4-5-11(13)20-10/h2-6H,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJUXXNMVTXCYAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=C(S2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(2-methoxy-5-nitrophenyl)thiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-dichloro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2461368.png)
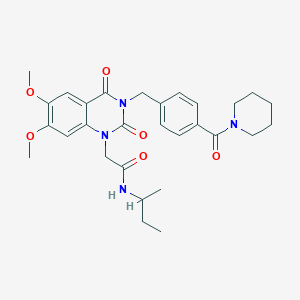
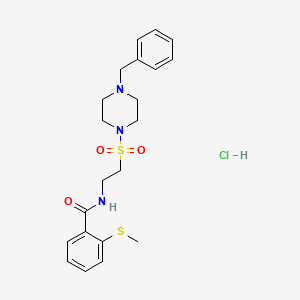

![N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2461373.png)
![N-[2-[2-(2,5-Dioxopyrrolidin-1-yl)ethoxy]ethyl]-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B2461375.png)

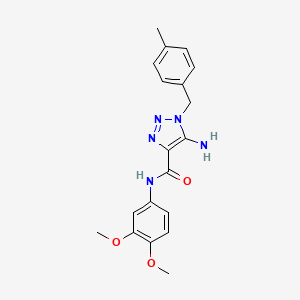
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(isoxazol-5-yl)methanone](/img/structure/B2461379.png)
![1-{2-Methyl-2,9-diazaspiro[5.5]undecan-9-yl}ethan-1-one](/img/structure/B2461381.png)
![3-amino-N-(1,3-benzodioxol-5-ylmethyl)-6-(3,4-dimethoxybenzyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2461382.png)
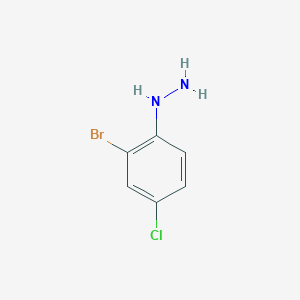
![8-bromo-3-(4-methoxybenzyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2461385.png)
